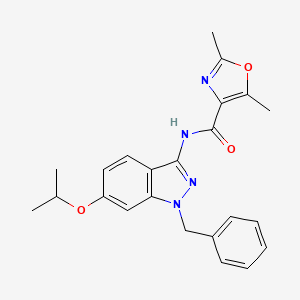

![molecular formula C22H27N7O B5548975 1-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5548975.png)

1-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those bearing pyridyl/pyrimidinyl piperazine moiety, involves complex organic synthesis techniques. For instance, novel benzimidazole derivatives have been synthesized and their anticancer activities evaluated against various cancer cell lines, demonstrating their potential as anticancer agents (Çiftçi, Temel, & Yurttaş, 2021). Additionally, the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido-[2′,1′:4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates demonstrates the versatility and complexity of synthesizing benzimidazole derivatives (Dolzhenko, Chui, & Dolzhenko, 2006).

Molecular Structure Analysis

The structural analysis of benzimidazole derivatives, such as 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, reveals critical insights into their molecular configuration, including the planarity of the benzimidazole ring and its dihedral angle with adjacent groups, which is crucial for understanding their biological activity (Özbey, Kendi, Göker, & Tunçbilek, 1998).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions that are essential for their biological activity. For example, the synthesis and antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines highlight the significance of specific substitutions and modifications in enhancing their therapeutic potential (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Physical Properties Analysis

The physical properties, such as solubility and stability, play a crucial role in the pharmacokinetics and pharmacodynamics of benzimidazole derivatives. The discovery of clinical candidates like 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, showcases the importance of optimizing these properties for therapeutic applications (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including their reactivity and interaction with biological targets, underpin their mechanism of action. The insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors' study illustrates how modifications in the benzimidazole structure can modulate enzyme inhibition, highlighting the compound's specificity and potential therapeutic benefits (Velaparthi et al., 2010).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

1-(2-{4-[2-Methyl-6-(1-Pyrrolidinyl)-4-Pyrimidinyl]-1-Piperazinyl}-2-Oxoethyl)-1H-Benzimidazole and its derivatives have been studied for their potential anticancer activities. A study by Çiftçi, Temel, and Yurttaş (2021) synthesized novel derivatives of this compound and evaluated their anticancer effects against A549 lung adenocarcinoma and C6 rat glioma cell lines. The results showed that some derivatives, specifically compounds 2e, 2f, and 2k, demonstrated significant antitumor activity with selective cytotoxicities and high apoptotic cell percentages on both cell lines (Çiftçi, Temel, & Yurttaş, 2021).

DNA Detection and Fluorescent Probing

Perin et al. (2011) explored the application of benzimidazole derivatives as potential fluorescent probes for DNA detection. They synthesized novel benzimidazo[1,2-a]quinolines, substituted with various nuclei including piperidine, pyrrolidine, and piperazine, and assessed their properties through fluorescence spectroscopy. These compounds exhibited enhanced fluorescence emission intensity in the presence of ct-DNA, suggesting potential applications as DNA-specific fluorescent probes (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Corrosion Inhibition

Yadav et al. (2016) conducted a study on the inhibition of corrosion using synthesized benzimidazole derivatives. The study focused on N80 steel in hydrochloric acid, where derivatives like 2-(1-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)phenol and 2-(1-((piperazine-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)phenol showed significant corrosion inhibition efficiency. This research highlights the potential of these compounds in corrosion inhibition applications (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).

Antibacterial Properties

Research by Tucker et al. (1998) on oxazolidinones, a class of synthetic antibacterial agents, included the study of piperazinyl oxazolidinones with various heteroaromatic rings. These compounds showed promising antibacterial properties against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, indicating their potential use in antibacterial therapies (Tucker, Allwine, Grega, Barbachyn, Klock, Adamski, Brickner, Hutchinson, Ford, Zurenko, Conradi, Burton, & Jensen, 1998).

Eigenschaften

IUPAC Name |

2-(benzimidazol-1-yl)-1-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N7O/c1-17-24-20(26-8-4-5-9-26)14-21(25-17)27-10-12-28(13-11-27)22(30)15-29-16-23-18-6-2-3-7-19(18)29/h2-3,6-7,14,16H,4-5,8-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEOJVDYGWTBRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C43)N5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[8-(1-azepanyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B5548898.png)

![8-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548899.png)

![2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5548904.png)

![N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B5548906.png)

![4-{3-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl}phenol](/img/structure/B5548910.png)

![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxamide](/img/structure/B5548912.png)

![N-[5-oxo-2-(2-thienyl)-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B5548917.png)

![6-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5548934.png)

![2-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5548936.png)

![5-(4-methylphenyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548940.png)

![5-{[3-(acetyloxy)benzoyl]amino}isophthalic acid](/img/structure/B5548956.png)

![7-fluoro-4-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-2-methylquinoline](/img/structure/B5548965.png)

![8-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5548969.png)